

An In-depth Technical Guide to the Thermochemical Properties of 4-(Phenylthio)aniline

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Compound of Interest

Compound Name: 4-(Phenylthio)aniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **4-(Phenylthio)aniline**, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as both a repository of estimated values derived from structurally analogous compounds and a detailed methodological handbook for researchers equipped to perform these crucial measurements. By synthesizing data from close structural isomers and parent compounds, we present a predictive framework for the enthalpy of formation, sublimation, and heat capacity of **4-(Phenylthio)aniline**. Furthermore, this guide offers detailed, step-by-step protocols for the requisite experimental techniques, including combustion calorimetry, Knudsen effusion method, and differential scanning calorimetry, thereby empowering researchers to fill the existing knowledge gap. This work is intended to be a foundational resource, fostering a deeper understanding of the energetic landscape of **4-(Phenylthio)aniline** and facilitating its application in advanced research and development.

Introduction: The Significance of 4-(Phenylthio)aniline and its Thermochemical Profile

4-(Phenylthio)aniline, with its unique molecular architecture combining a flexible thioether linkage and a reactive aniline moiety, represents a versatile scaffold in the design of novel therapeutic agents and functional materials. The aniline substructure is a well-established pharmacophore, present in a wide array of approved drugs, while the phenylthio group can modulate lipophilicity, metabolic stability, and target engagement.^{[1][2]} Understanding the thermochemical properties of this molecule is paramount for its practical application.

The enthalpy of formation ($\Delta_f H^\circ$) provides a fundamental measure of a molecule's stability.^[3] In drug development, this value is crucial for assessing the energetic feasibility of synthetic routes and for understanding potential degradation pathways. The enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ$), which is the energy required for a substance to transition directly from a solid to a gaseous state, is a key parameter in determining the volatility and shelf-life of a compound.^[4] It is also intrinsically linked to the compound's crystal lattice energy, which influences solubility and bioavailability. The heat capacity (C_p), or the amount of heat required to raise the temperature of a substance, is essential for process safety, enabling the prediction of thermal runaway risks in large-scale synthesis and purification.^[5]

Despite its importance, a thorough review of the scientific literature reveals a notable absence of experimentally determined thermochemical data for **4-(Phenylthio)aniline**. This guide aims to address this gap by providing a robust framework for estimating these properties and by detailing the experimental methodologies required for their precise determination.

Estimated Thermochemical Properties of 4-(Phenylthio)aniline

In the absence of direct experimental data for **4-(Phenylthio)aniline**, we can derive reliable estimates by examining its structural isomer, 2-aminophenyl phenyl sulfide, and its parent compound, diphenyl sulfide. A comprehensive thermochemical study on these compounds provides a strong basis for our estimations.^[6]

Property	Diphenyl Sulfide	2-Aminophenyl Phenyl Sulfide (Isomer)	4-(Phenylthio)aniline (Estimated)
Enthalpy of Formation (gas, 298.15 K)	203.4 ± 3.3 kJ/mol	124.9 ± 4.0 kJ/mol	$\sim 120\text{-}130$ kJ/mol
Enthalpy of Vaporization/Sublimation (298.15 K)	66.9 ± 0.5 kJ/mol (Vaporization)	94.7 ± 1.0 kJ/mol (Sublimation)	$\sim 90\text{-}100$ kJ/mol (Sublimation)
Heat Capacity (liquid/solid, 298.15 K)	240.2 ± 2.4 J/(mol·K) (Liquid)	225.8 ± 2.3 J/(mol·K) (Solid)	$\sim 220\text{-}230$ J/(mol·K) (Solid)

Rationale for Estimations:

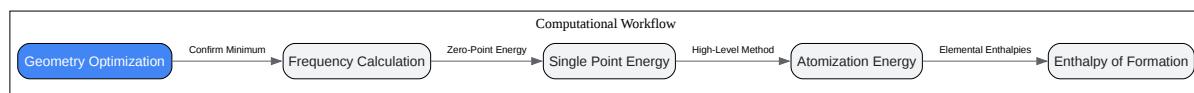
- Enthalpy of Formation: The position of the amino group on the phenyl ring (ortho vs. para) is expected to have a minor, though not insignificant, effect on the overall molecular stability. The para-isomer, **4-(Phenylthio)aniline**, may exhibit slightly different intramolecular interactions compared to the ortho-isomer. However, the overall value is anticipated to be in a similar range.
- Enthalpy of Sublimation: Intermolecular forces in the solid state will be influenced by the position of the amino group. The para-substitution in **4-(Phenylthio)aniline** might allow for more efficient crystal packing and stronger intermolecular hydrogen bonding compared to the ortho-isomer, potentially leading to a slightly higher enthalpy of sublimation.
- Heat Capacity: The solid-state heat capacity is primarily dependent on the vibrational modes of the molecule and the crystal lattice. As the molecular formula and constituent atoms are identical between the isomers, their solid-state heat capacities are expected to be very similar.

Computational Thermochemistry: A Theoretical Approach

In parallel with estimations from analogous compounds, computational chemistry offers a powerful tool for predicting thermochemical properties. Ab initio methods, such as the G3 and

G4 theories, and density functional theory (DFT) with appropriate functionals (e.g., B3LYP), can provide reasonably accurate predictions of gas-phase enthalpies of formation.[7][8]

A typical computational workflow for determining the enthalpy of formation of **4-(Phenylthio)aniline** would involve:



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Caption: A generalized workflow for the computational determination of the enthalpy of formation.

It is crucial to benchmark the chosen computational method against experimentally determined values for structurally related compounds to ascertain its accuracy for the target molecule.

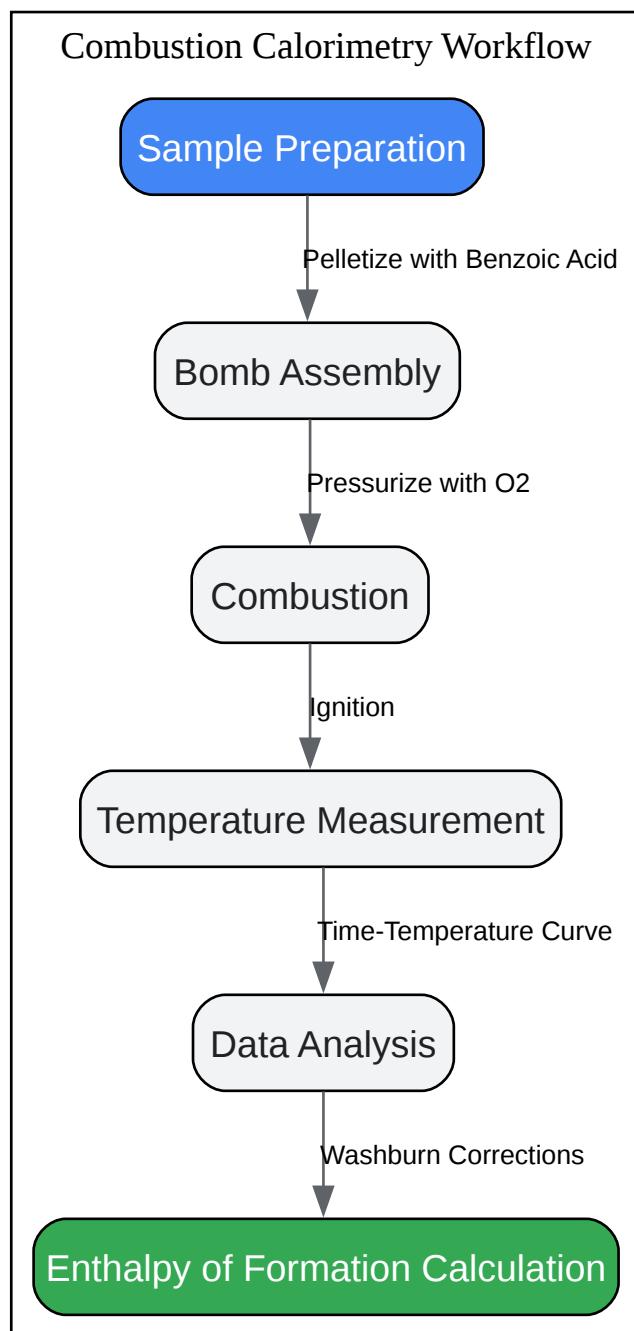
Experimental Determination of Thermochemical Properties: Detailed Protocols

To move beyond estimations and computational predictions, experimental measurements are indispensable. The following sections provide detailed, step-by-step protocols for determining the key thermochemical properties of **4-(Phenylthio)aniline**.

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds. The protocol outlined below is for a rotating bomb calorimeter, which is particularly suited for compounds containing sulfur.[6]

Experimental Workflow:



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Caption: A schematic of the experimental workflow for combustion calorimetry.

Step-by-Step Protocol:

- Sample Preparation:

- A precisely weighed sample of **4-(Phenylthio)aniline** (approximately 0.5 g) is pelletized.
- A known mass of benzoic acid is used as a combustion aid and as a primary standard for calibration.
- The pellet is placed in a quartz crucible.

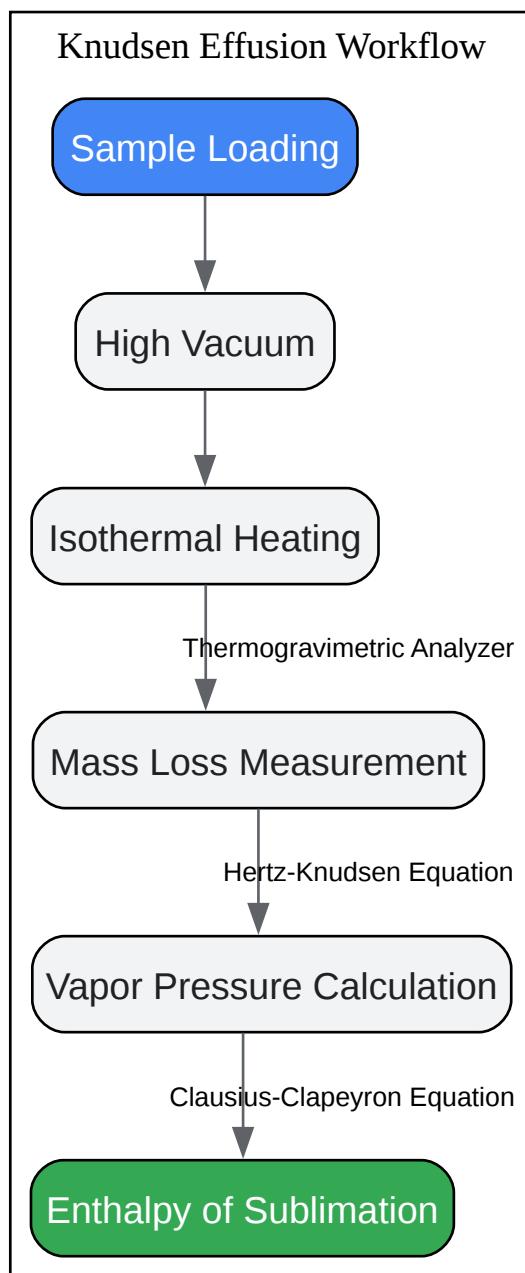
- Bomb Assembly:
 - The crucible is placed in the bomb head.
 - A platinum ignition wire is positioned to be in contact with the pellet.
 - A small amount of distilled water (e.g., 1 mL) is added to the bottom of the bomb to ensure that the combustion products (sulfuric and nitric acids) are formed in aqueous solution.
 - The bomb is sealed and purged with oxygen before being pressurized to approximately 3.0 MPa with high-purity oxygen.
- Calorimetric Measurement:
 - The sealed bomb is submerged in a known volume of water in the calorimeter's isothermal jacket.
 - The system is allowed to reach thermal equilibrium.
 - The sample is ignited by passing a current through the ignition wire.
 - The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) as a function of time until a stable final temperature is reached.
- Analysis of Combustion Products:
 - After the measurement, the bomb is depressurized, and the gaseous products are analyzed for any unreacted carbon monoxide (though this is typically negligible with complete combustion).

- The liquid phase in the bomb is collected and analyzed for the concentrations of sulfuric acid and nitric acid (formed from the sulfur and nitrogen in the sample, respectively).
- Data Analysis and Calculation:
 - The corrected temperature rise is determined from the time-temperature curve.
 - The energy equivalent of the calorimeter is determined through calibration experiments with benzoic acid.
 - The gross heat of combustion is calculated.
 - Washburn corrections are applied to correct the energy of combustion to standard state conditions.
 - The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of CO₂(g), H₂O(l), and the formed acids, to calculate the standard enthalpy of formation of **4-(Phenylthio)aniline** using Hess's Law.

Determination of Enthalpy of Sublimation by the Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9][10]

Experimental Workflow:



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Caption: A flowchart illustrating the Knudsen effusion method.

Step-by-Step Protocol:

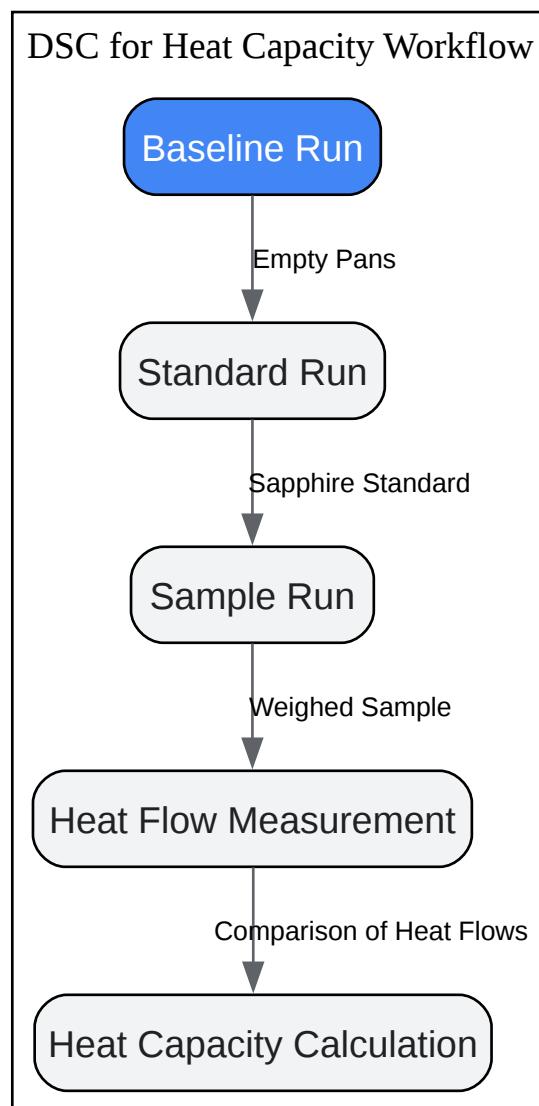
- Apparatus Setup:

- A Knudsen effusion cell, which is a small container with a precisely machined orifice of known area, is used.
- The cell is placed within a high-vacuum thermogravimetric analyzer (TGA).
- Sample Preparation and Loading:
 - A small amount of crystalline **4-(Phenylthio)aniline** is placed in the Knudsen cell.
 - The cell is sealed, ensuring that the only escape path for the vapor is through the orifice.
- Measurement:
 - The TGA chamber is evacuated to a high vacuum (typically $< 10^{-3}$ Pa).
 - The sample is heated to a series of constant temperatures (isothermal steps).
 - At each temperature, the rate of mass loss due to effusion of the vapor through the orifice is measured by the microbalance of the TGA.
- Data Analysis and Calculation:
 - The vapor pressure (P) at each temperature (T) is calculated using the Hertz-Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.
 - The enthalpy of sublimation ($\Delta_{sub}H^\circ$) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation: $d(\ln P)/d(1/T) = -\Delta_{sub}H^\circ/R$

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a rapid and accurate method for determining the heat capacity of solids and liquids as a function of temperature.[\[5\]](#)[\[11\]](#)

Experimental Workflow:



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Caption: The three-step process for determining heat capacity using DSC.

Step-by-Step Protocol:

- Instrument Calibration:
 - The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium and zinc).
- Measurement Procedure (Three-Step Method):

- Step 1: Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC. A temperature program is run (e.g., heating at a constant rate of 10 K/min) over the desired temperature range to obtain the baseline heat flow.
- Step 2: Standard Run: A sapphire standard of known mass is placed in the sample pan, and the same temperature program is run to measure the heat flow required to heat the standard.
- Step 3: Sample Run: The sapphire standard is replaced with a precisely weighed sample of **4-(Phenylthio)aniline**, and the temperature program is repeated to measure the heat flow to the sample.

- Data Analysis and Calculation:
 - At any given temperature, the heat capacity of the sample (C_p, sample) is calculated using the following equation: $C_p, \text{sample} = (\text{DSC}_{\text{sample}} - \text{DSC}_{\text{baseline}}) / (\text{DSC}_{\text{standard}} - \text{DSC}_{\text{baseline}}) * (\text{m}_{\text{standard}} / \text{m}_{\text{sample}}) * C_p, \text{standard}$ where DSC represents the measured heat flow signal, and m is the mass. The heat capacity of the sapphire standard ($C_p, \text{standard}$) is well-established.

Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, overview of the thermochemical properties of **4-(Phenylthio)aniline**. By leveraging data from its close structural relatives, we have established a reliable set of estimated values for its enthalpy of formation, enthalpy of sublimation, and heat capacity. More importantly, this document serves as a detailed roadmap for the experimental determination of these fundamental properties.

The protocols outlined for combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry are robust and well-established, offering a clear path for researchers to obtain high-quality experimental data. The generation of such data is not merely an academic exercise; it is a critical step in advancing the practical applications of **4-(Phenylthio)aniline** in drug development and materials science. Accurate thermochemical data will enable more precise modeling of its behavior, from synthetic process safety to its stability and bioavailability in final formulations. It is our hope that this guide will stimulate and facilitate further research into the thermochemical landscape of this promising molecule.

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